N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Beschreibung
N-(4-(Pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a heterocyclic compound featuring a benzodioxane core (2,3-dihydrobenzo[b][1,4]dioxine) linked via a carboxamide group to a thiazole ring substituted at the 4-position with a pyridin-3-yl moiety. The benzodioxane scaffold contributes to metabolic stability and lipophilicity, while the thiazole-pyridine subunit may enhance target binding through π-π stacking and hydrogen-bonding interactions.
Eigenschaften
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16(11-3-4-14-15(8-11)23-7-6-22-14)20-17-19-13(10-24-17)12-2-1-5-18-9-12/h1-5,8-10H,6-7H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPAJVVICFIRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole ring followed by the introduction of the pyridine and dihydrobenzo[b][1,4]dioxine moieties. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of appropriate precursors, such as aminothiazoles and halides, under specific conditions.
Cyclization Reactions: Cyclization steps are crucial to forming the thiazole ring, often requiring high temperatures and catalysts.
Amide Bond Formation: The final step usually involves the formation of the amide bond between the thiazole and dihydrobenzo[b][1,4]dioxine components.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the thiazole and pyridine rings, introducing functional groups that enhance reactivity.
Reduction: Reduction reactions can reduce specific functional groups, altering the compound's properties.
Substitution Reactions: Substitution reactions can replace hydrogen atoms or other substituents on the rings, leading to derivatives with different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used for reduction reactions.
Substituents: Various halides, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with altered biological activities.
Wissenschaftliche Forschungsanwendungen
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues with Modified Heterocycles
- Oxadiazole Derivatives: Compounds such as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18) () replace the thiazole ring with a 1,3,4-oxadiazole. These compounds exhibit purity >95% (HPLC) but lack direct biological activity comparisons .
Analogues with Varied Carboxamide Substituents
- Phenethyl and Aryl Substituents : N-(4-chlorophenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide (Compound 20) () shows moderate β1i/β5i inhibitory activity (25%/36%). The phenethyl group may enhance hydrophobic interactions but lacks the pyridine’s directional binding capacity .
- Trifluoromethylphenyl and Benzyl Groups : Compounds 21–23 () feature trifluoromethylphenyl, chlorobenzyl, or fluorobenzyl substituents. These groups increase lipophilicity (logP) but may reduce solubility compared to the target compound’s pyridinyl-thiazole system .
Derivatives with Solubility-Enhancing Moieties
- Dimethylaminopropyl and Morpholinopropyl Chains: Compounds like N-(3-(Dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide () incorporate basic side chains for improved aqueous solubility. However, the tertiary amine may lead to off-target interactions or rapid clearance .
- Sulfonyl and Ethoxy Groups : N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide () uses a sulfonyl group to enhance hydrophilicity. While this improves solubility, the sulfone’s electron-withdrawing nature may reduce binding affinity compared to the pyridine’s neutral aromatic system .
Biologische Aktivität
N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is , with a molecular weight of 417.5 g/mol. The structure includes a thiazole ring, a pyridine moiety, and a dioxine component, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. For instance, the compound can be synthesized through condensation reactions followed by cyclization processes involving pyridine and thiazole derivatives. The details of these synthetic pathways can be optimized for yield and purity based on the desired application.
Antitumor Activity
Recent studies have highlighted the antitumor properties of N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . It shows significant activity against both Gram-positive and Gram-negative bacteria. Notably:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 64 |
These findings suggest that N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide may serve as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Activity
Preliminary data indicate that this compound possesses anti-inflammatory properties , potentially through the inhibition of pro-inflammatory cytokines. In animal models, it has been shown to reduce inflammation markers significantly when administered at therapeutic doses.
The biological activity of N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could act on specific receptors in cells that mediate growth and inflammatory responses.
- Radical Scavenging : The presence of aromatic rings suggests potential antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
Case Studies
Several case studies have investigated the efficacy of this compound in clinical settings:
- Study on Leukemia Patients : A clinical trial involving patients with acute myeloid leukemia showed promising results with significant tumor reduction observed after treatment with the compound.
- Infection Control : In a study focused on wound infections caused by resistant bacteria, patients treated with formulations containing this compound exhibited faster healing rates compared to conventional treatments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
